molecular formula C14H14N4 B8535056 2-((2-Benzylidene-1-isopropylhydrazinyl)-methylene)malononitrile

2-((2-Benzylidene-1-isopropylhydrazinyl)-methylene)malononitrile

Cat. No.: B8535056
M. Wt: 238.29 g/mol
InChI Key: NNFRECPXCDWHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Benzylidene-1-isopropylhydrazinyl)-methylene)malononitrile is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-[[(benzylideneamino)-propan-2-ylamino]methylidene]propanedinitrile

InChI

InChI=1S/C14H14N4/c1-12(2)18(11-14(8-15)9-16)17-10-13-6-4-3-5-7-13/h3-7,10-12H,1-2H3

InChI Key

NNFRECPXCDWHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C=C(C#N)C#N)N=CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Intermediate 1-benzylidene-2-isopropylhydrazine (12.9 g, 0.079 mol) in 200 ml anhydrous THF was cooled in a dry ice/acetone bath under an argon atmosphere. To this solution was added n-butyllithium (1.6 M in hexanes, 66 ml, 0.106 mol) via syringe. Following completion of the addition, the mixture was stirred at dry-ice temperature for an additional 5 minutes. A solution of (2-(ethoxymethylene)malononitrile (13.6 g, 0.11 mol) in THF (30 ml) was added. The mixture was stirred at dry-ice temperature for 0.5 h, and then was quenched with saturated aqueous sodium bicarbonate solution. The quenched reaction mixture was allowed to warm to rt and was extracted with ethyl acetate. The organic layers were combined, dried over sodium sulfate, filtered, and concentrated. The residue was suspended in ethanol with sonication. The resulting precipitate was collected via filtration and washed with a small amount of cold ethanol to obtain 2-((2-benzylidene-1-isopropylhydrazinyl)methylene)malononitrile as a yellow solid. The mother liquor was concentrated and the residue purified by silica gel column chromatography (1:1 hexanes/ethyl acetate eluant) to afford additional 2-((2-benzylidene-1-isopropylhydrazinyl)methylene)malononitrile. MS m/z 239.2 (M+1).
Name
1-benzylidene-2-isopropylhydrazine
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.6 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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